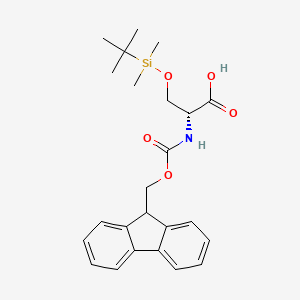

Fmoc-D-Ser(BSi)-OH

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO5Si/c1-24(2,3)31(4,5)30-15-21(22(26)27)25-23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)(H,26,27)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONOZYFSQPGBAT-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201210-25-5 | |

| Record name | 201210-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Ser(TBDMS)-OH: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-O-(tert-butyldimethylsilyl)-D-serine, commonly abbreviated as Fmoc-D-Ser(TBDMS)-OH or Fmoc-D-Ser(BSi)-OH. As a critical building block in modern peptide synthesis, a thorough understanding of its properties and handling is paramount for achieving high-yield, high-purity results in the development of peptide-based therapeutics and research tools.

Core Physicochemical Properties

Fmoc-D-Ser(TBDMS)-OH is a white to off-white solid powder specifically designed for use in Solid-Phase Peptide Synthesis (SPPS). The strategic placement of the Fmoc group on the alpha-amino group and the TBDMS group on the side-chain hydroxyl function provides orthogonal stability, which is essential for the stepwise assembly of complex peptide sequences.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₃₁NO₅Si | [1] |

| Molecular Weight | 441.6 g/mol | [1] |

| CAS Number | 146346-81-8 | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥95-99% (by HPLC) | [1][2] |

| Storage Conditions | 2-8°C, under inert gas | [1] |

| Solubility | Soluble in DMF and other common organic synthesis solvents | [2] |

Note: The user-provided abbreviation "BSi" refers to the tert-butyldimethylsilyl group, more commonly abbreviated as TBDMS or TBS in chemical literature.

The Strategic Role of Orthogonal Protecting Groups

The utility of Fmoc-D-Ser(TBDMS)-OH in peptide synthesis stems from its dual-protection strategy, which allows for selective deprotection at different stages of the synthesis.[3]

-

N-α-Fmoc Group (9-Fluorenylmethoxycarbonyl): This group protects the alpha-amino function of the serine. Its key feature is its lability to basic conditions, typically a solution of piperidine in DMF.[4] This allows for the unmasking of the amine for the subsequent coupling reaction. The Fmoc group is stable to the acidic conditions used for final cleavage from many resins.[3]

-

O-TBDMS Group (tert-butyldimethylsilyl): The TBDMS silyl ether protects the reactive hydroxyl group on the D-serine side chain. This prevents unwanted side reactions during peptide coupling, such as esterification. The TBDMS group is robust and stable to the basic conditions used for Fmoc removal.[5] Its cleavage requires specific fluoride-containing reagents or strong acidic conditions, providing excellent orthogonality with the Fmoc group.[5]

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

The following protocols are standardized methodologies. Researchers should optimize conditions based on their specific peptide sequence, resin, and equipment.

Protocol 4.1: Fmoc-Group Deprotection

This procedure unmasks the N-terminal amine of the resin-bound peptide, preparing it for coupling with the next amino acid.

Reagents:

-

20% Piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF) (v/v).

Procedure:

-

Swell the peptide-resin in DMF for 15-30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture via nitrogen bubbling or mechanical shaking for 3-5 minutes at room temperature. [4]5. Drain the solution.

-

Repeat steps 3-5 with a fresh aliquot of the piperidine solution for 7-10 minutes to ensure complete deprotection. [4]7. Thoroughly wash the resin with DMF (5-7 cycles) to remove all traces of piperidine and the dibenzofulvene byproduct. [6] Causality: Piperidine, a secondary amine, acts as a nucleophile that attacks the dibenzofulvene moiety of the Fmoc group, leading to its cleavage via a β-elimination mechanism. Complete removal of piperidine in the washing step is critical to prevent premature deprotection of the next amino acid to be coupled. [7]For sequences prone to epimerization, harsher but faster-acting bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be considered, though reaction times must be carefully controlled. [8]

Protocol 4.2: Peptide Coupling (Activation and Reaction)

This protocol describes the activation of Fmoc-D-Ser(TBDMS)-OH and its subsequent coupling to the deprotected peptide-resin.

Reagents:

-

Fmoc-D-Ser(TBDMS)-OH (3-5 equivalents relative to resin loading)

-

Coupling/Activating Agent (e.g., HCTU, HATU, HBTU) (3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine) (6-10 equivalents)

-

High-purity DMF

Procedure:

-

In a separate vessel, dissolve Fmoc-D-Ser(TBDMS)-OH and the activating agent (e.g., HCTU) in DMF.

-

Add the base (e.g., DIPEA) to the solution and allow it to pre-activate for 3-5 minutes. Note: For residues susceptible to racemization, using collidine instead of DIPEA is recommended. [4]3. Drain the wash solvent from the deprotected peptide-resin.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-120 minutes. Reaction time can be extended for difficult couplings.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles).

Causality: The activating agent (e.g., HCTU) reacts with the carboxylic acid of Fmoc-D-Ser(TBDMS)-OH to form a highly reactive ester intermediate. This intermediate is susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming a stable amide (peptide) bond. The base is required to neutralize the protonated amine and facilitate the reaction.

Protocol 4.3: TBDMS Group Cleavage

The TBDMS group is typically removed during the final cleavage step, along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin. However, it can be selectively removed if required by the synthetic strategy.

Reagents:

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF.

-

Acetic acid/water (e.g., 2:1 mixture). [5]* Acetyl chloride in dry methanol. [9] Procedure (using TBAF):

-

Swell the peptide-resin in an appropriate solvent like Tetrahydrofuran (THF).

-

Add a solution of TBAF (2-3 equivalents) in THF to the resin.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by HPLC analysis of a cleaved sample.

-

Upon completion, wash the resin thoroughly with THF, water, and DMF to remove reagents.

Causality: The high affinity of the fluoride ion for silicon is the driving force for this reaction. [5]Fluoride attacks the silicon atom, forming a pentavalent intermediate, which readily breaks the strong silicon-oxygen bond to liberate the free hydroxyl group. [5]This method's mildness makes it orthogonal to many other protecting groups. [5][9]

Stability, Handling, and Storage

Storage: Fmoc-D-Ser(TBDMS)-OH should be stored in a tightly sealed container at 2-8°C. [1]It is sensitive to moisture, which can hydrolyze the silyl ether bond over time. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Chemsrc. (n.d.). Fmoc-Ser(tbdms)-OH. Retrieved from [Link]

-

Albericio, F., & Kruger, H. G. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Advances, 10(7), 3983-3998. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Retrieved from [Link]

-

Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]

-

Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701–1703. Retrieved from [Link]

-

Miller, L. A., & Collins, J. M. (2014). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 25(10), 1373–1377. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Cleavage of tert-Butyldimethylsilyl Ethers with Neutral Alumina. Retrieved from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698. Retrieved from [Link]

Sources

- 1. achemtek.com [achemtek.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 4. chempep.com [chempep.com]

- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol [organic-chemistry.org]

In-Depth Technical Guide: Fmoc-D-Ser(BSi)-OH for Advanced Peptide Synthesis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the structure, properties, and application of Fmoc-D-Ser(BSi)-OH. We will explore the nuanced details of this essential amino acid derivative, providing not just protocols, but the underlying scientific rationale to empower your peptide synthesis endeavors.

The Strategic Advantage of Silyl Ethers in Peptide Synthesis

In the intricate process of solid-phase peptide synthesis (SPPS), the protection of reactive side chains is paramount to prevent unwanted chemical modifications and ensure the fidelity of the final peptide sequence. For hydroxyl-containing amino acids like serine, a robust protecting group is crucial. The tert-butyldimethylsilyl (BSi or TBDMS) group, a bulky silyl ether, offers a distinct set of advantages. Its stability under the basic conditions required for the removal of the Nα-Fmoc group, combined with its lability under specific acidic conditions, makes it an excellent choice for an orthogonal protection strategy. This allows for the selective deprotection of the N-terminus for peptide chain elongation while the serine hydroxyl remains shielded until the final cleavage step.

Molecular Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

Chemical Structure

The systematic name for this compound is (2R)-3-[tert-butyl(dimethyl)silyl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid. Its structure is characterized by the D-configuration of the serine backbone, an N-terminal Fmoc protecting group, and the tert-butyldimethylsilyl ether protecting the side-chain hydroxyl group.

Caption: Core components of the this compound molecule.

Physicochemical Data

| Property | Value |

| Molecular Formula | C24H31NO5Si |

| Molecular Weight | 441.6 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 201210-25-5 |

| Storage | 2-8°C, under inert atmosphere |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary utility of this compound is as a building block in Fmoc-based SPPS. The choice of the BSi protecting group is a strategic one, rooted in the principles of orthogonal protection chemistry.

Causality Behind Experimental Choices

The Fmoc group is base-labile, readily cleaved by piperidine, while the BSi group is stable to these conditions. The BSi group is, however, efficiently removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). This orthogonality is fundamental to the success of the Fmoc/tBu (and by extension, Fmoc/BSi) strategy in SPPS.

Detailed Experimental Protocol for Incorporation

This protocol outlines the key steps for the successful incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-compatible resin (e.g., Rink Amide, Wang)

-

This compound

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Qualitative Monitoring: Ninhydrin (Kaiser) test kit

Experimental Workflow:

Caption: A single cycle of Fmoc-SPPS for amino acid incorporation.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel. This is critical for maximizing the accessibility of the reactive sites on the solid support.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

-

Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Residual base can interfere with the subsequent coupling step.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes. This pre-activation step forms a highly reactive HOBt active ester intermediate, which enhances coupling efficiency and minimizes racemization.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 30-60 minutes with agitation.

-

-

Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) to remove unreacted reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Trustworthiness: A Self-Validating System

The integrity of each cycle is validated through in-process controls. The Kaiser test is a reliable qualitative method to monitor the progress of the synthesis. A positive result (deep blue color) after the deprotection step confirms the presence of a free primary amine, indicating that the resin is ready for the next coupling. A negative result (yellow/brown color) after the coupling step signifies that the coupling reaction has gone to completion.

Authoritative Grounding & Mechanistic Insights

The use of HBTU as a coupling reagent is well-established in Fmoc-SPPS. In the presence of a base like DIPEA, HBTU reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an HOBt active ester. This active ester is less prone to racemization than other activated species and reacts efficiently with the free N-terminal amine of the growing peptide chain to form the desired peptide bond.

The BSi protecting group is generally stable to the coupling conditions. However, prolonged exposure to the basic environment of the coupling reaction, especially with hindered amino acids that may require longer coupling times, should be monitored. The final cleavage of the BSi group is typically achieved using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The triisopropylsilane acts as a scavenger to prevent re-attachment of the silyl group and other reactive species to the deprotected peptide.

Conclusion

This compound is a highly valuable building block for the synthesis of complex peptides, particularly those requiring a D-amino acid for enhanced stability or specific biological activity. Its robust silyl ether protection strategy, combined with the well-established Fmoc-SPPS methodology, provides a reliable and efficient route to high-purity peptides. By understanding the chemical principles behind each step of the protocol, researchers can confidently and effectively utilize this reagent to advance their drug discovery and development programs.

References

-

Bachem AG. (n.d.). This compound. Cambridge Bioscience. Retrieved from [Link]

-

MDPI. (2022). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

-

ProMetic Biosciences. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

A Technical Guide to the Strategic Application of Fmoc-D-Ser(BSi)-OH in Modern Peptide Research

For researchers, scientists, and drug development professionals, the precise construction of peptides with non-canonical amino acids is a cornerstone of innovation. This guide provides an in-depth technical overview of Fmoc-D-Ser(BSi)-OH, a specialized building block for solid-phase peptide synthesis (SPPS). We will delve into the causality behind its use, its strategic advantages, and detailed protocols for its application, empowering researchers to leverage this reagent for the synthesis of advanced peptides with enhanced biological properties.

Introduction: The Significance of D-Serine and the Role of Silyl Protection

The incorporation of D-amino acids into peptide sequences is a powerful strategy to enhance proteolytic stability and modulate biological activity.[1][2][3] D-Serine, in particular, is of significant interest due to its role as an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain, influencing synaptic transmission and plasticity.[4][5][6] Its presence in peptides can therefore have profound effects on their neurological activity.

The synthesis of peptides containing D-Serine via Fmoc-based solid-phase peptide synthesis (SPPS) necessitates the protection of its side-chain hydroxyl group to prevent undesirable side reactions during peptide elongation.[7][8] The choice of protecting group is critical and dictates the overall synthetic strategy. This compound utilizes the tert-butyldimethylsilyl (BSi or TBDMS) ether as a protecting group, offering a unique set of properties that make it a valuable tool in the peptide chemist's arsenal.

This guide will explore the rationale for choosing this compound, provide detailed experimental procedures for its use, and discuss the analytical methods for characterizing the resulting peptides.

The BSi (TBDMS) Protecting Group: A Strategic Choice for D-Serine

The tert-butyldimethylsilyl (TBDMS) group is a well-established protecting group for alcohols in organic synthesis.[9][10] Its application in peptide synthesis, particularly for serine, offers several advantages over more common protecting groups like tert-butyl (tBu).

Orthogonality and Cleavage Conditions

The key advantage of the TBDMS group lies in its unique cleavage conditions, which provide an additional layer of orthogonality in complex peptide synthesis.[7] While the tBu group is cleaved under strongly acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA), the TBDMS group is labile to fluoride ions and can also be removed under specific acidic conditions that are milder than those required for tBu group removal.[9][11]

| Protecting Group | Typical Cleavage Reagent | Cleavage Conditions | Orthogonality with Fmoc-SPPS |

| tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Strong acid (e.g., 95% TFA) | Cleaved during final peptide cleavage from resin |

| Trityl (Trt) | Trifluoroacetic Acid (TFA) | Mild acid (e.g., 1-5% TFA in DCM) | Can be selectively removed on-resin |

| tert-Butyldimethylsilyl (BSi/TBDMS) | Fluoride sources (e.g., TBAF, HF-Pyridine) | Fluoride-mediated | Orthogonal to both Fmoc and tBu/Trt deprotection |

| Acetic Acid | Mildly acidic | Can be selectively removed under specific conditions |

This orthogonality allows for the selective deprotection of the D-Serine side chain while the peptide is still attached to the solid support and other acid-labile protecting groups (like those on Lys(Boc) or Asp(OtBu)) remain intact. This opens up possibilities for on-resin modifications such as:

-

Glycosylation: Attaching sugar moieties to the serine hydroxyl group.

-

Phosphorylation: Introducing a phosphate group to mimic post-translational modifications.

-

Cyclization: Forming a lactone by reacting the deprotected hydroxyl with a C-terminal carboxylic acid.

Mitigating Side Reactions

The use of a silyl protecting group can also help to minimize certain side reactions. For instance, the bulkiness of the TBDMS group can influence the local conformation of the peptide backbone, potentially reducing aggregation during synthesis.[12][13] Furthermore, appropriate protection of the serine hydroxyl group is crucial to prevent O-acylation during the coupling of the subsequent amino acid.

Experimental Protocols

The following protocols are provided as a guide for the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.

Standard Incorporation of this compound

This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Workflow for this compound Coupling

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent.[14]

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Isopropanol (IPA)

-

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide.[15]

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and IPA (3 x 1 min) to remove residual piperidine and byproducts.

-

Coupling:

-

In a separate vessel, pre-activate a solution of this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents.

-

Chain Elongation: Proceed to the deprotection and coupling of the next amino acid in the sequence.

Selective On-Resin Deprotection of the BSi Group

This protocol allows for the removal of the TBDMS group from the D-Serine side chain while the peptide remains attached to the resin.

Workflow for Selective BSi Deprotection

Caption: On-resin selective deprotection of the BSi group.

Materials:

-

Peptide-resin containing the D-Ser(BSi) residue

-

Deprotection Reagent (choose one):

-

1 M Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF)

-

Hydrogen fluoride-pyridine complex (HF-Pyridine)

-

-

Solvents:

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM.

-

Deprotection:

-

Using TBAF: Treat the resin with a solution of 1 M TBAF in THF for 2-4 hours at room temperature.

-

Using HF-Pyridine: Treat the resin with a solution of HF-Pyridine (e.g., 1.5 M) in THF for 1-2 hours at 0°C to room temperature. Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a chemical fume hood.[11]

-

-

Washing: Wash the resin thoroughly with THF (5 x 1 min) and DCM (5 x 1 min) to remove the deprotection reagents and silyl byproducts.

-

Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the BSi group (mass loss of 114.2 Da).

-

Further Steps: The resin with the deprotected D-Serine side chain is now ready for on-resin modification or for the continuation of the peptide synthesis.

Final Cleavage and Global Deprotection

After the peptide sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups (including any remaining BSi groups if not previously removed) are cleaved simultaneously.

Materials:

-

Cleavage Cocktail: A common cleavage cocktail is Reagent K:

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

The successful synthesis and purity of the D-Serine containing peptide should be confirmed using a combination of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Used to purify the crude peptide and to assess its purity. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

-

Mass Spectrometry (MS): Confirms the molecular weight of the final peptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. The presence of a D-amino acid can sometimes be distinguished from its L-epimer by specific fragmentation patterns in tandem MS (MS/MS) experiments.[16][17][18]

-

Amino Acid Analysis (AAA): Can be used to confirm the amino acid composition of the peptide. Chiral AAA can be used to verify the presence and enantiomeric purity of D-Serine.

Conclusion

This compound is a versatile and strategic reagent for the synthesis of peptides containing D-Serine. The unique properties of the BSi (TBDMS) protecting group provide an orthogonal handle for selective on-resin modifications, which is particularly valuable in the construction of complex and post-translationally modified peptide analogues. By understanding the chemical principles behind its use and following robust synthetic and analytical protocols, researchers can effectively incorporate this building block into their synthetic workflows to advance their research in peptide chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Amino Acid and Peptide Synthesis. Springer, Berlin, Heidelberg.

- Snyder, S. H., & Ferris, C. D. (2000). D-Serine as a putative glial neurotransmitter. Brain Research Reviews, 32(1), 3-11.

- Bols, M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 163-173.

- Hogan, J. M., & Brodbelt, J. S. (2016). Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(8), 1332–1341.

-

Cambridge Bioscience. (n.d.). This compound. Retrieved from [Link]

- Jilek, A., Mollay, C., & Kreil, G. (2005). Biosynthesis of D-amino acid-containing peptides. Current opinion in chemical biology, 9(6), 611–615.

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Organic Letters, 8(15), 3391-3393.

- Van Horn, M. R., & Erisir, A. (2013). D-serine as a gliotransmitter and its roles in brain development and disease. Frontiers in cellular neuroscience, 7, 245.

- Fukushima, T., & Imai, K. (2019). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 6, 223-228.

- Ogawa, Y., & Chida, N. (2001). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.

-

LifeTein. (n.d.). D-amino acid peptides. Retrieved from [Link]

- Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Organic & Biomolecular Chemistry, 21(20), 4219-4224.

- BenchChem. (2025). Application Notes and Protocols: Silyl Protecting Groups in Peptide Synthesis.

- Chang, Y. C., Chen, Y. C., & Shiea, J. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 548.

- Sabitha, G., Syamala, M., & Yadav, J. S. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol. Organic Letters, 1(10), 1701-1703.

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Wolosker, H., & Balu, D. T. (2020). Investigating brain D-serine: advocacy for good practices. Trends in neurosciences, 43(1), 4–14.

- American Chemical Society. (2024). Drug Discovery and Development. JACS Au, 4(2), 263-267.

- Margolin, A. L., Tai, D. F., & Klibanov, A. M. (1987). Incorporation of D-amino acids into peptides via enzymic condensation in organic solvents. Journal of the American Chemical Society, 109(25), 7885-7887.

- Wu, A., & Yamamoto, H. (2023). Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis. Organic & Biomolecular Chemistry, 21(20), 4219-4224.

- Chang, Y. C., Chen, Y. C., & Shiea, J. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 548.

- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.

- Le, A. T., & Daugherty, P. S. (2023). Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB. The Journal of biological chemistry, 299(1), 102766.

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

- D'Anca, M., Mustafa, A. M., & Wolosker, H. (2021). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in aging neuroscience, 13, 697932.

- Erak, M., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics, 14(4), 748.

- CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.

- Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.

-

CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]

-

Scribd. (n.d.). Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. Retrieved from [Link]

-

AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Fmoc-D-Glu(OAll)-OH into Peptide Sequences.

Sources

- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. D-Serine as a putative glial neurotransmitter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 6. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]

- 14. biosynth.com [biosynth.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Silyl-Protected Fmoc-D-Serine Derivatives for Peptide Synthesis

Abstract

This technical guide provides a comprehensive framework for the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-serine, where the side-chain hydroxyl group is protected by a silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, yielding Fmoc-D-Ser(TBDMS)-OH. This document is intended for researchers, chemists, and professionals in the field of drug development and peptide chemistry. It offers a detailed exploration of the strategic considerations behind silyl protection, step-by-step protocols for synthesis and purification, and methods for analytical characterization. The guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Side-Chain Protection in Fmoc-SPPS

In modern peptide chemistry, the Fmoc/tBu orthogonal strategy is a cornerstone of solid-phase peptide synthesis (SPPS).[1] This strategy relies on the temporary protection of the α-amino group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the protection of reactive amino acid side chains with acid-labile groups. For serine, with its nucleophilic hydroxyl side chain, effective protection is critical to prevent unwanted side reactions during peptide chain elongation, such as O-acylation during coupling steps.

While the tert-butyl (tBu) ether is a common protecting group for the serine hydroxyl moiety in Fmoc-Ser(tBu)-OH, silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer a valuable alternative with a distinct chemical stability profile.[2][3] The choice of protecting group is a critical decision that influences the overall success and efficiency of the synthesis of complex peptides. This guide will focus on the synthesis and purification of Fmoc-D-Ser(TBDMS)-OH, a versatile building block for introducing a silyl-protected D-serine residue into a peptide sequence.

Rationale for Silyl Protection of the Serine Hydroxyl Group

The selection of a protecting group is a balancing act between ease of installation, stability during synthesis, and facile, selective removal.[4] While the tBu group is robust, silyl ethers like TBDMS present a different set of advantages.

-

Orthogonality: The TBDMS group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc-group removal.[2] It is also stable to the mildly acidic conditions that can sometimes be encountered during synthesis. However, it can be cleaved under conditions that do not necessarily remove tBu groups, offering an additional layer of orthogonality.

-

Tunable Lability: The stability of silyl ethers can be tuned based on the steric bulk of the substituents on the silicon atom (e.g., TBDMS vs. triisopropylsilyl (TIPS)). This allows for selective deprotection strategies in the synthesis of complex peptides or post-synthesis modifications.

-

Compatibility: Fmoc-D-Ser(TBDMS)-OH is compatible with standard coupling reagents used in SPPS.[2]

The choice between a tBu and a TBDMS protecting group often depends on the specific requirements of the target peptide and the overall synthetic strategy.

Synthesis of Fmoc-D-Ser(TBDMS)-OH: A Two-Step Approach

The synthesis of Fmoc-D-Ser(TBDMS)-OH is typically achieved through a two-step process: first, the selective protection of the serine hydroxyl group with a silylating agent, followed by the protection of the α-amino group with the Fmoc moiety.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis of Fmoc-D-Ser(TBDMS)-OH.

Caption: High-level workflow for the synthesis of Fmoc-D-Ser(TBDMS)-OH.

Step 1: Side-Chain Protection of D-Serine (O-Silylation)

The first crucial step is the selective protection of the primary hydroxyl group of D-serine. The use of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a catalyst like imidazole is a common and effective method.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend D-Serine in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Addition of Base: Add imidazole to the suspension. Imidazole acts as a catalyst and also as a base to neutralize the HCl generated during the reaction. An excess of imidazole is typically used.

-

Addition of Silylating Agent: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (D-Serine) is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Adjust the pH of the aqueous solution to be slightly acidic (pH ~5-6) with a dilute acid (e.g., 1M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude D-Ser(TBDMS)-OH.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents moisture from hydrolyzing the silylating agent and the silyl ether product.

-

Imidazole: Serves a dual purpose. It catalyzes the reaction by forming a more reactive silyl-imidazolium intermediate and acts as a scavenger for the HCl byproduct, driving the reaction to completion.

-

Aprotic Solvent (DMF): Ensures the solubility of the reactants and does not interfere with the silylation reaction.

Step 2: N-α-Fmoc Protection

Once the hydroxyl group is protected, the Fmoc group is introduced onto the α-amino group of D-Ser(TBDMS)-OH. A common reagent for this is N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

-

Dissolution: Dissolve the crude D-Ser(TBDMS)-OH in a mixture of a suitable organic solvent (e.g., acetone or dioxane) and an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.

-

Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-OSu in the same organic solvent dropwise at a controlled temperature (often an ice bath is used initially to manage any exotherm).

-

Reaction Control: Maintain the pH of the reaction mixture in the range of 8.5-9.5. This is crucial for the efficient reaction of the amino group with Fmoc-OSu while minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Acidify the aqueous layer to a pH of ~2-3 with a cold, dilute acid (e.g., 1M HCl or KHSO4). This will precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum.

-

Causality Behind Experimental Choices:

-

Basic pH (8.5-9.5): Ensures that the α-amino group is deprotonated and thus nucleophilic enough to react with Fmoc-OSu. A pH that is too high can lead to the hydrolysis of the Fmoc-OSu reagent and potential side reactions.

-

Fmoc-OSu: A stable, crystalline solid that is a highly efficient and widely used reagent for introducing the Fmoc group.[5]

-

Acidification for Precipitation: The final product is a carboxylic acid, which is soluble in its carboxylate salt form at basic pH. Acidification protonates the carboxylate, making the molecule neutral and causing it to precipitate from the aqueous solution.

Purification of Fmoc-D-Ser(TBDMS)-OH

The purity of Fmoc-amino acid derivatives is paramount for successful peptide synthesis, as impurities can lead to the formation of truncated or modified peptide sequences.[6][7] The crude product obtained after synthesis typically requires further purification.

Purification Protocol

A common method for purifying Fmoc-amino acids is through crystallization or trituration with a suitable solvent system.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the desired product has limited solubility at room temperature but is soluble at higher temperatures. A common approach for similar compounds involves dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) until turbidity is observed.

-

Crystallization/Precipitation:

-

Heat the mixture gently to obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Alternatively, triturate the crude solid with a suitable solvent (e.g., toluene or a mixture of ethyl acetate and hexanes) to wash away impurities.[8]

-

-

Isolation and Drying: Collect the purified solid by filtration, wash with a cold, non-polar solvent (e.g., hexanes), and dry thoroughly under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized Fmoc-D-Ser(TBDMS)-OH, a combination of analytical techniques should be employed.

| Parameter | Analytical Technique | Expected Result/Observation |

| Purity | High-Performance Liquid Chromatography (HPLC) | A major peak corresponding to the product, with purity typically >98%.[7] |

| Identity Confirmation | Mass Spectrometry (MS) | The observed molecular weight should match the calculated molecular weight of Fmoc-D-Ser(TBDMS)-OH (C24H31NO5Si, MW: 441.59 g/mol ). |

| Reaction Completion | Thin Layer Chromatography (TLC) | Disappearance of starting materials and appearance of a new spot corresponding to the product. |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra should show characteristic peaks for the Fmoc, TBDMS, and serine moieties. |

| Chiral Purity | Chiral HPLC | To confirm the enantiomeric purity of the D-serine derivative. |

Chemical Reaction Scheme

The following diagram illustrates the chemical transformations in the synthesis of Fmoc-D-Ser(TBDMS)-OH.

Caption: Chemical reaction scheme for the two-step synthesis.

Conclusion

The synthesis and purification of Fmoc-D-Ser(TBDMS)-OH provide a valuable building block for advanced peptide synthesis. The use of a silyl protecting group for the serine hydroxyl function offers an alternative to the more common tert-butyl ether, with a distinct stability profile that can be advantageous in specific synthetic strategies. By understanding the rationale behind each experimental step and employing rigorous purification and analytical techniques, researchers can ensure the high quality of this important reagent, which is fundamental to the successful synthesis of complex and therapeutically relevant peptides.

References

- Benchchem. Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgAp7WeSLpGwJ4yMp2cl2JhU3Nzs--DmYz25fmJh6avhjlq5it812AzZ2pU-Sft4g_LgOOk8gU_WBJK6oVsScaGYBEegXJd0lS6IEpwOx-msXXjcnm-7QMMvtMNSPd6ARrPJf-tRJ9dZ_6e8OvKzuQCxMFrwxATWrQfov0jdwFAcZDyL8FxAZ8vC_G-XbSQqJ4ujshTagF7xpRbesaIewWitn1yQn49vgWYoGbehtfJQ9sDHbmou2cUWYRYvQWVvlhfx4=]

- Benchchem. Step-by-Step Guide to Incorporating Fmoc-Ser(tBu)-OH into a Peptide: An Application Note. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmXZOKxo_iZrAnj3xorMycykleRUJbb7QqaUgRIY50ZCB6ETdR7Bx1zaee-cBtAzaMkP_Aci6raqkPVZ1L3iUUjymOMjUlZCBIE2aiRBVXfAZPqfwTWYn0SLfj0RzDm2kOnwY_h6LcKczQsh1sYLUXztdYFnSXWPQURurPDnQPyWi0xeXZ8NieRo1Saj8xtH2YZQw2JYm9nFeaIcbyroWmILAVWRaryT1FTqUGvWefklPL6A==]

- Amino Acid Derivatives for Peptide Synthesis. [Source Not Available]

- Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. [URL: https://pubmed.ncbi.nlm.nih.gov/11156175/]

- Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Source Not Available]

- Chem-Impex. Fmoc-D-serine. [URL: https://www.chemimpex.com/products/fmoc-d-serine]

- Chem-Impex. Fmoc-HomoSer(TBDMS)-OH. [URL: https://www.chemimpex.com/products/fmoc-homoser-tbdms-oh]

- Chem-Impex. Fmoc-O-benzyl-D-serine. [URL: https://www.chemimpex.com/products/fmoc-o-benzyl-d-serine]

- Benchchem. A Comprehensive Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGSjyzXfVvWZ725qQ91DDODTPRB-pMLSSZpRKr6DTih8IIPRwPLbWB7XZ-2LKMgiLgfFTyYBHjEdNd98g4G3vZ-yxant9PFRQ6Oo298obWsx8huTAeXIPknKMzCtMH2LBiye76rTctQG9345mRrFBKZr4DQiDH9Tb30eNU0TtQOqE9b4QFZrkBiLGbItAlH4_ha9LhTLkNHp8ZySTyN5WjA1zDdOdJ6w==]

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [URL: https://ajpamc.com/index.php/ajpamc/article/view/213]

- StackExchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? [URL: https://chemistry.stackexchange.com/questions/39733/why-is-tert-butyl-tbu-often-not-listed-as-protecting-group-for-alcohol]

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Source Not Available]

- J&K Scientific LLC. Fmoc-O-benzyl-D-serine. [URL: https://www.jk-sci.com/Fmoc-O-benzyl-D-serine-05706]

- 2.6.2.4 Allyl-Based N"'-Protection. [Source Not Available]

- Google Patents. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. [URL: https://patents.google.

- Eösze, M., et al. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography A, 926(1), 59-70. [URL: https://pubmed.ncbi.nlm.nih.gov/11554388/]

- Advanced ChemTech. Fmoc-D-Ser(TBDMS)-OH. [URL: https://www.advancedchemtech.com/product/fmoc-d-ser-tbdms-oh/]

- Sigma-Aldrich. Fmoc-D-Ser(tBu)-OH. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47311]

- Aapptec Peptides. Fmoc-D-Ser(tBu)-OH. [URL: https://www.aapptec.com/product/fmoc-d-ser-tbu-oh-128107-47-1/]

- Chem-Impex. Fmoc-O-tert-butyl-D-serine. [URL: https://www.chemimpex.com/products/fmoc-o-tert-butyl-d-serine]

- Benchchem. Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG891j8nSNrAFAsxacAes1HxUuNztmj3WdxZh0e858MmITRjkuBUMdysZzm29uix370_SGa-ayJSR25GbSu3dXtrGSRgZSUUSIpCJOWI-3S5wBfkA-7FfwLpZiny-VD609JMWKrCIttbE7fV-Z2Mf_-zaXYFcvF1inmn6loQFkrwNHPO21qFu6yF2NKjEPLXbUhyEILpbHB16H8cT3A7HkPuAm6cWGtbc90EpL0Wpn9JE1RH-IXSSWleZnua24=]

- ChemPep. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]

- Biosynth. O-tert-Butyl-D-serine t-butyl ester hydrochloride. [URL: https://www.biosynth.com/p/FB47585/o-tert-butyl-d-serine-t-butyl-ester-hydrochloride]

- gsrs. O-TERT-BUTYL-D-SERINE. [URL: https://gsrs.

- Aapptec Peptides. Fmoc-D-Ser-OH. [URL: https://www.aapptec.com/product/fmoc-d-ser-oh-116861-26-8/]

- Sigma-Aldrich. Fmoc-D-Ser-OH Novabiochem. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852233]

- Sigma-Aldrich. Novabiochem® Fmoc-Amino Acids. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/novabiochem-fmoc-amino-acids]

- A Chemtek. Fmoc-Ser(TBDMS)-OH. [URL: https://www.achemtek.com/product/fmoc-ser-tbdms-oh-146346-81-8]

- MedchemExpress.com. Fmoc-D-Ser(tBu)-OH. [URL: https://www.medchemexpress.com/fmoc-d-ser-tbu-oh.html]

- ResearchGate. Which exclusive protecting groups should I use for hydroxyl groups in amino acids? [URL: https://www.researchgate.net/post/Which_exclusive_protecting_groups_should_I_use_for_hydroxyl_groups_in_amino_acids]

- Chemsrc. Fmoc-Ser(tbdms)-OH. [URL: https://www.chemsrc.com/en/cas/146346-81-8_1037504.html]

- Science.gov. serine hydroxyl group: Topics. [URL: https://www.science.gov/topicpages/s/serine+hydroxyl+group]

- Advanced ChemBlocks. Fmoc-hSer(TBDMS)-OH. [URL: https://www.achemblock.com/products/T99450.html]

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Source Not Available]

- Alfa Chemistry. CAS 128107-47-1 Fmoc-D-Ser(tBu)-OH. [URL: https://www.alfa-chemistry.com/cas_128107-47-1.htm]

- Sigma-Aldrich. Fmoc-D-Ser(tBu)-OH Novabiochem. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852156]

- Sigma-Aldrich. N-(tert-Butoxycarbonyl)- D -serine methyl ester. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/437433]

- Springer Nature Experiments. Fmoc Test Protocols and Methods. [URL: https://experiments.

- Organic Chemistry Portal. Protective Groups. [URL: https://www.organic-chemistry.org/protectivegroups.htm]

- AltaBioscience. Fmoc Amino Acids for SPPS. [URL: https://www.altabioscience.com/amino-acid-analysis/fmoc-amino-acids-for-spps/]

- MedChemExpress. Fmoc-Ser-OH. [URL: https://www.medchemexpress.com/fmoc-ser-oh.html]

- Sigma-Aldrich. Fmoc- D -Ser(tBu)-OH = 98.0 TLC 128107-47-1. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47311]

- Merck Millipore. Fmoc-D-Ser(tBu)-OH Novabiochem 128107-47-1. [URL: https://www.sigmaaldrich.com/US/en/product/mm/852156]

- Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [URL: https://www.luxbiotech.com/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 8. ajpamc.com [ajpamc.com]

The Strategic Incorporation of D-Serine in Peptide Synthesis: A Technical Guide to Fmoc-D-Ser(BSi)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. The synthesis of these complex molecules relies on the precise, stepwise addition of amino acid building blocks. This process, known as solid-phase peptide synthesis (SPPS), necessitates the use of protecting groups to prevent unwanted side reactions and ensure the fidelity of the final peptide sequence.[1] The choice of these protecting groups is a critical determinant of the success of the synthesis, impacting yield, purity, and the feasibility of creating complex peptide architectures.

This guide provides an in-depth technical overview of Fmoc-D-Ser(BSi)-OH (CAS Number: 201210-25-5), a key building block for incorporating the non-canonical D-serine residue into peptide chains. We will explore the unique features of the tert-butyldimethylsilyl (BSi or TBDMS) protecting group, its strategic advantages in Fmoc-based SPPS, and provide detailed, field-proven protocols for its application. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile amino acid derivative.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building blocks is fundamental to successful peptide synthesis.

| Property | Value | Source(s) |

| CAS Number | 201210-25-5 | , |

| Molecular Formula | C₂₄H₃₁NO₅Si | |

| Molecular Weight | 441.6 g/mol | |

| Appearance | White to off-white powder | Generic observation for similar compounds |

| Purity | Typically ≥98% | Generic specification for synthesis-grade reagents |

| Solubility | Soluble in common SPPS solvents (e.g., DMF, NMP, DCM) | |

| Storage | 2-8°C, under inert atmosphere |

The BSi (TBDMS) Protecting Group: A Strategic Choice for Serine Side-Chain Protection

The hydroxyl group of serine is nucleophilic and requires protection during SPPS to prevent side reactions such as O-acylation.[2] While the tert-butyl (tBu) group is a common choice, the tert-butyldimethylsilyl (TBDMS or BSi) ether offers a distinct set of properties that can be strategically advantageous.

The stability of silyl ethers is influenced by the steric bulk around the silicon atom. The general order of stability is: TMS < TBDMS < TIPS < TBDPS.[3] The TBDMS group is significantly more stable than the trimethylsilyl (TMS) group, rendering it robust enough for the iterative steps of Fmoc-SPPS, yet it can be cleaved under specific and mild conditions.[3][4]

Orthogonality in Fmoc-SPPS

The core principle of Fmoc-SPPS is orthogonality: the Nα-Fmoc group is labile to basic conditions (typically piperidine in DMF), while the side-chain protecting groups are labile to acidic conditions (typically trifluoroacetic acid, TFA).[5] The TBDMS group fits seamlessly into this strategy as it is stable to the basic conditions used for Fmoc deprotection but can be cleaved with acid or, uniquely, with fluoride ions. This fluoride lability opens up an additional layer of orthogonality, allowing for selective deprotection of the serine side chain on-resin if required for specific modifications.

Comparative Analysis: BSi (TBDMS) vs. tBu Protecting Groups

The most common alternative for serine side-chain protection in Fmoc-SPPS is the tert-butyl (tBu) ether.[6] The choice between BSi and tBu depends on the specific requirements of the peptide sequence and the overall synthetic strategy.

| Feature | This compound | Fmoc-D-Ser(tBu)-OH | Rationale & Causality |

| Stability to Piperidine | High | High | Both are stable to the basic conditions used for Fmoc removal, a prerequisite for their use in this strategy. |

| Acid Lability | Cleaved by TFA, but generally more labile than tBu ethers.[7] | Cleaved by TFA. | The Si-O bond is more susceptible to acidolysis than the C-O bond of the tBu ether, allowing for potentially milder acidic cleavage conditions if needed. |

| Orthogonal Deprotection | Can be selectively cleaved on-resin using fluoride reagents (e.g., TBAF).[3] | Not readily cleaved orthogonally on-resin. | The high affinity of fluoride for silicon enables a unique and highly selective deprotection pathway for silyl ethers. This is a key advantage for on-resin modifications. |

| Steric Hindrance | The TBDMS group is sterically demanding. | The tBu group is also sterically bulky. | Both groups can potentially lower coupling efficiency for sterically hindered residues, necessitating optimized coupling protocols.[8] |

| Potential for Side Reactions | Silyl group migration is a possibility, though less common with the bulky TBDMS group.[9] | Generally very stable with minimal side reactions under standard SPPS conditions. | The potential for silyl migration, especially in diol systems, is a known phenomenon in organic chemistry.[9] |

| Cost & Availability | Generally more expensive than the tBu-protected counterpart. | Widely available and more cost-effective. | Fmoc-Ser(tBu)-OH is the more established and commonly used reagent, leading to economies of scale in its production.[10] |

Experimental Protocols: A Field-Proven Guide

The following protocols are designed to provide a robust starting point for the use of this compound in manual or automated SPPS. Optimization may be required based on the specific peptide sequence and synthesis scale.

Resin Swelling and Initial Fmoc Deprotection

Causality: Proper swelling of the resin is crucial to ensure that the reactive sites are accessible to reagents, maximizing reaction efficiency. The initial deprotection removes the Fmoc group from the resin or the first amino acid, preparing it for the coupling of the next residue.

Protocol:

-

Place the desired amount of resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for protected fragments) in a peptide synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes at room temperature.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the piperidine solution.

-

Repeat the addition of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

Causality: The carboxylic acid of the incoming amino acid must be activated to facilitate the formation of a stable amide bond with the free amine of the growing peptide chain. The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions like racemization. Uronium/aminium salt-based reagents like HCTU are highly efficient and generally recommended.

Protocol:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HCTU (3-4 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-8 equivalents), to the amino acid solution to begin the activation process. Allow to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), drain the solution and repeat the coupling step (double coupling).

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups, including the TBDMS group. Scavengers are included in the cleavage cocktail to trap the reactive carbocations generated during this process, preventing re-attachment to sensitive residues like tryptophan and methionine.

Protocol:

-

Wash the fully assembled peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The composition may be adjusted based on the peptide sequence.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analytical Characterization

Causality: The crude peptide obtained after cleavage is a mixture of the target peptide and various impurities from incomplete reactions or side reactions. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the target peptide to a high degree. Mass spectrometry is then used to confirm the identity and purity of the final product.

-

Purification: The crude peptide is typically purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. The hydrophobic nature of peptides containing silyl protecting groups may necessitate optimization of the gradient.[11]

-

Characterization: The purified peptide should be analyzed by analytical RP-HPLC to assess its purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm that the observed molecular weight matches the theoretical mass of the desired peptide.[12]

Conclusion: The Strategic Value of this compound

This compound is a valuable and versatile building block for the synthesis of D-serine-containing peptides. Its key advantage lies in the unique properties of the TBDMS protecting group, which offers robust stability throughout the SPPS cycles while providing an orthogonal deprotection pathway via fluoride chemistry. This feature is particularly beneficial for the synthesis of complex peptides requiring on-resin side-chain manipulations. While the more common Fmoc-D-Ser(tBu)-OH remains a cost-effective and reliable choice for routine synthesis, the strategic application of this compound empowers peptide chemists with greater flexibility and control, enabling the creation of novel and challenging peptide therapeutics. A thorough understanding of its chemical properties and the application of optimized protocols, as outlined in this guide, are essential for harnessing its full potential in drug discovery and development.

References

- BenchChem. (2025). Application Notes and Protocols: Silyl Protecting Groups in Peptide Synthesis.

- Tag-assisted liquid-phase peptide synthesis (LPPS) is one of the important processes in peptide synthesis in pharmaceutical discovery. RSC Publishing. (2023).

- BenchChem. (2025). A Comparative Guide to Boc-Ser-OH.DCHA and Fmoc-Ser(tBu)-OH in Peptide Synthesis.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs.

- CEM. (n.d.). Unparalleled Solid Phase Peptide Synthesis.

- BenchChem. (2025). Navigating the Analytical Landscape of Ser(tBu)-Containing Peptides: A Comparative Guide to HPLC and Mass Spectrometry Analysis.

- BenchChem. (2025). Technical Support Center: Serine Residues in Solid-Phase Peptide Synthesis (SPPS).

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- AAPPtec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.

- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin.

- CEM. (n.d.). Automated Synthesis of Cyclic Disulfide-Bridged Peptides.

- BOC Sciences. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis.

- BOC Sciences. (n.d.).

- BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science.

- D'Andrea, L. D., & Isernia, C. (2021). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.

- de Souza, A. C. M., Miranda, M. T. M., & Rangel, M. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.

- Sigma-Aldrich. (n.d.).

- BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.

- Quibell, M., & Johnson, T. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Chan, L. Y., & Craik, D. J. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in Molecular Biology.

- Kumar, A., & Brik, A. (2016).

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- Krokhin, O. V., Craig, R., Spicer, V., & Wilkins, J. A. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC Its Application to Protein Peptide Mapping by Off-Line HPLC-MALDI MS. Molecular & Cellular Proteomics.

- Wang, P., Dong, S., Shieh, J. H., Peguero, E., & Danishefsky, S. J. (2016). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.

- Advanced ChemTech. (n.d.). Fmoc-D-Ser(TBDMS)-OH.

- AAPPTec. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8].

- BenchChem. (2025). A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-His(Boc)-OH.

- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- Tulla-Puche, J., & Albericio, F. (2008). Mechanistic studies of amide bond scission during acidolytic deprotection of Pip containing peptide. Journal of Peptide Science.

- Reja, R. M., & Raines, R. T. (2019). Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides. The Journal of Organic Chemistry.

- Jullian, J. C., & Lilla, G. (1986). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.

- Khan, A. T., & Mondal, E. (2003). A mild and efficient method for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers with acetyl chloride in dry methanol. Synlett.

- de la Torre, B. G., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews.

- Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews.

- Tiwary, S., Levy, R., & Gessulat, S. (2023). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics.

- Kalli, A., & Hess, S. (2012). Enhanced identification of peptides lacking basic residues by LC-ESI-MS/MS analysis of singly charged peptides. Proteomics.

- Mondal, S., & Gunanathan, C. (2022). An economical approach for peptide synthesis via regioselective C–N bond cleavage of lactams. Chemical Science.

- Kovach, T. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enhanced identification of peptides lacking basic residues by LC-ESI-MS/MS analysis of singly charged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Silyl Protecting Groups in Modern Peptide Synthesis: An In-depth Technical Guide

Introduction: Navigating the Complexities of Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide.[1] These temporary modifications to reactive functional groups on amino acid side chains prevent undesirable side reactions during peptide bond formation.[2] While a variety of protecting groups have been developed, silyl ethers have emerged as a versatile and powerful tool in the peptide chemist's arsenal.[3] This technical guide provides a comprehensive overview of the core advantages of silyl protecting groups in peptide synthesis, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the tunable stability of different silyl ethers, their application in orthogonal protection strategies, and provide detailed, validated protocols for their use.

The Core Directive: Why Silyl Ethers Excel in Peptide Synthesis

The primary advantage of silyl protecting groups lies in their unique combination of stability and tunable lability. Unlike many traditional protecting groups that require harsh acidic or basic conditions for removal, silyl ethers can be cleaved under exceptionally mild conditions, most notably with fluoride ions.[4] This orthogonality to common peptide synthesis chemistries, such as the Fmoc/tBu and Boc/Bzl strategies, allows for selective deprotection without compromising the integrity of the peptide backbone or other protecting groups.[5]

Tunable Stability: A Matter of Steric Hindrance

The stability of a silyl ether is directly proportional to the steric bulk of the substituents on the silicon atom.[6] This principle allows for the rational selection of a silyl group with the desired level of stability for a specific synthetic strategy. The most commonly employed silyl ethers in peptide synthesis, in order of increasing stability, are:

-

Trimethylsilyl (TMS): The most labile of the common silyl ethers, TMS is readily cleaved by mild acid or even alcohols.[3] Its utility is often found in transient protection strategies where a temporary masking of a functional group is required.

-

tert-Butyldimethylsilyl (TBDMS or TBS): Offering a significant increase in stability over TMS, the TBDMS group is robust enough to withstand a wide range of reaction conditions, including chromatography.[7] It is readily cleaved by fluoride ions and some acidic conditions.[3]

-

Triisopropylsilyl (TIPS): With its three bulky isopropyl groups, TIPS is one of the most stable common silyl ethers.[3] It is resistant to a broader range of acidic and basic conditions compared to TBDMS, providing a higher level of protection when needed.[6]

-

tert-Butyldiphenylsilyl (TBDPS): The TBDPS group offers even greater stability than TIPS, particularly towards acidic conditions, due to the presence of two phenyl groups.[8]